(Trifluorovinyl)cyclohexane

Übersicht

Beschreibung

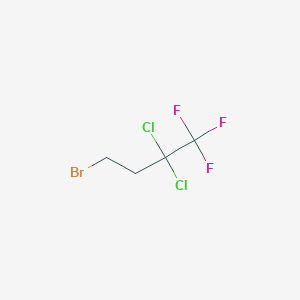

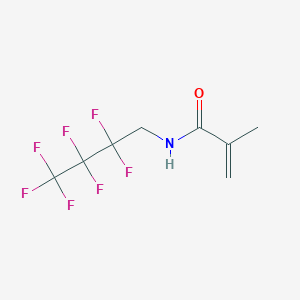

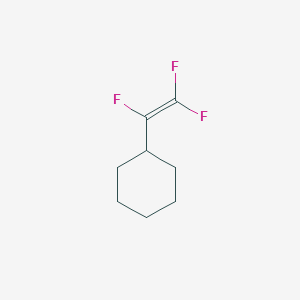

(Trifluorovinyl)cyclohexane is an organic compound with the chemical formula of C8H11F3 . It is a colorless liquid used in various scientific experiments and research. The CAS number for this compound is 242812-08-4 .

Physical and Chemical Properties Analysis

This compound has a boiling point of 146.2±35.0 °C and a density of 1.093±0.06 g/cm3 . It is also noted that cyclohexane, a related compound, is a colorless liquid at room temperature, less dense than water, and insoluble in it, but readily dissolves in other nonpolar solvents .Wissenschaftliche Forschungsanwendungen

Diels–Alder Reactions

- Trifluorovinyl substances, including trifluorovinyl cyclohexane, are used in Diels–Alder reactions with various dienes. This process yields trifluorinated cyclohexene derivatives in a regiospecific manner (Yamada, Hondo, Konno, & Ishihara, 2016).

Catalysis and Carboxylation

- Cyclohexane, which can be related to trifluorovinyl cyclohexane, is used in vanadium-catalyzed carboxylation processes. This leads to the formation of carboxylic acids under mild conditions, demonstrating the potential of cyclohexane derivatives in chemical synthesis (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).

Solvent Exposure Monitoring

- Cyclohexane is studied for its solvent exposure during the disassembly of metal parts, providing insights into occupational safety and industrial hygiene (Spencer & Plisko, 2007).

Microemulsions and Phase Behavior

- Studies have shown that cyclohexane can form nonaqueous microemulsions with ionic liquids, which are useful in understanding the dynamics of solvent and rotational relaxation in microemulsions (Pramanik et al., 2010).

Membrane Reactor Applications

- Microporous silica membranes using cyclohexane demonstrate potential for cyclohexane dehydrogenation, indicating the relevance of cyclohexane derivatives in membrane reactor technologies (Koutsonikolas, Kaldis, Zaspalis, & Sakellaropoulos, 2012).

Fluoropolymer Synthesis

- Trifluorovinyl compounds are utilized in the synthesis of novel fluoropolymers. These materials, such as siloxane-containing perfluorocyclobutane polymers, have applications in various industries due to their unique thermal and chemical properties (Smith & Babb, 1996).

Cyclopolymerization Studies

- The thermal cyclopolymerization of trifluorovinyl aromatic ether monomers, including compounds related to trifluorovinyl cyclohexane, has been studied using electron paramagnetic resonance spectroscopy (Mifsud et al., 2007).

Zukünftige Richtungen

There is ongoing research into the use of trifluorovinyl groups in various materials to improve their thermal stability . A study on the synthesis and thermal stability of silicone resin containing trifluorovinyl ether groups showed that these groups improved the thermal stability and hydrophobicity of the silicone resin .

Wirkmechanismus

Mode of Action

It is known that trifluorovinyl ethers, a class of compounds to which (trifluorovinyl)cyclohexane belongs, can undergo polymerization . This process involves the interaction of the compound with other molecules, leading to the formation of larger structures . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is known that trifluorovinyl ethers can participate in polymerization reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects

Result of Action

It is known that trifluorovinyl ethers can undergo polymerization, leading to the formation of larger structures This process could potentially have various molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound These factors could include temperature, pH, presence of other chemicals, and more

Biochemische Analyse

Biochemical Properties

It is known that the compound has a boiling point of 146.2±35.0 °C and a density of 1.093±0.06 g/cm3 .

Molecular Mechanism

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of such compounds can change over time .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of (Trifluorovinyl)cyclohexane in animal models .

Eigenschaften

IUPAC Name |

1,2,2-trifluoroethenylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLOCCSLPHZEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.